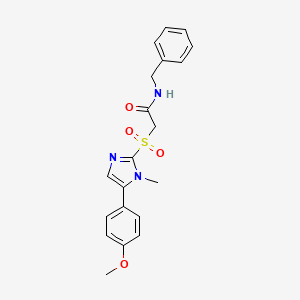

(E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

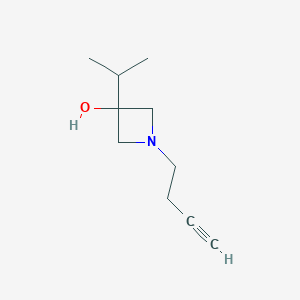

“(E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one” is a chemical compound with the molecular formula C11H12BrNO2 . It is a monoclinic crystal structure .

Synthesis Analysis

The synthesis of this compound involves a suspension of “(E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one” (1.0 mmol, 0.86 g) in toluene (4 mL). N,N–dimethylformamide dimethyl acetal (1.05 mL, 8.0 mmol) is added at 80 °C and stirred for 6 hours .Molecular Structure Analysis

The molecular structure of this compound is characterized by a monoclinic crystal structure with the following parameters: a = 7.5143(12) Å, b = 11.8968(15) Å, c = 12.9852(13) Å, β = 105.575(14)° .Wissenschaftliche Forschungsanwendungen

Synthesis of Derivative Compounds

- (E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one has been utilized in the synthesis of various derivative compounds. For instance, it reacts with allyl bromide, prenyl bromide, benzyl bromide, and α,α’-dibromo-p-xylene to produce 3-allyl-, 3-prenyl-chromones, homoisoflavones, and bischromones respectively. These derivative compounds have potential applications in different fields of chemistry and material science (Panja, Maiti, & Bandyopadhyay, 2010).

Catalysis and Chemical Reactions

- This compound has been identified as an excellent ligand for copper-catalyzed N-arylation of azoles and amides with aryl halides under mild conditions. It demonstrates broad functional-group compatibility, making it a valuable reagent in organic synthesis (Cheng, Sun, Wan, & Sun, 2009).

Optical and Physicochemical Properties

- The compound has been explored for its optical properties. For instance, its electronic absorption and fluorescence spectra have been studied in solvents of different polarities, providing insights into its solvatochromic properties. Such studies are essential in understanding the material's behavior in various environments, which is crucial for its application in optical technologies (Khan, Asiri, & Aqlan, 2016).

Nonlinear Optical Material

- Investigations into the nonlinear optical absorption of novel chalcone derivative compounds, including those synthesized from (E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, have shown potential applications in optical devices. The distinct absorption behavior under different laser intensities suggests possible use in optical limiters and other photonics applications (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).

Pharmaceutical Research

- Although information on drug use and dosage is excluded, it's noteworthy that derivatives of this compound have been studied for their potential anti-cancer activity. For example, Ru(II) complexes with substituted chalcone ligands derived from this compound have shown significant activity against breast cancer cell lines. Such findings highlight the potential of this compound in the development of chemotherapeutic agents (Singh, Saxena, Dixit, Hamidullah, Singh, Singh, Arshad, & Konwar, 2016).

Eigenschaften

IUPAC Name |

(E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-13(2)6-5-10(14)9-4-3-8(12)7-11(9)15/h3-7,15H,1-2H3/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUCSDNSVNQXSP-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=C(C=C(C=C1)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=C(C=C(C=C1)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl (3R)-3-[(2-chloroacetyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B2394714.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2394715.png)

![2-[[2-(4-fluorophenoxy)acetyl]amino]acetic Acid](/img/structure/B2394718.png)

![3-Cyclopropyl-2-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]propanoic acid](/img/structure/B2394719.png)

![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2394721.png)

![1-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2394723.png)

![2-[(2-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2394728.png)

![2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B2394729.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2394733.png)